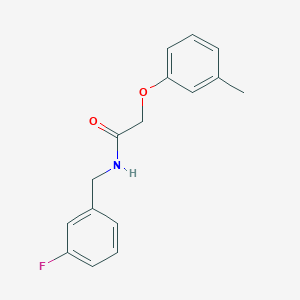![molecular formula C13H13N3OS2 B4512828 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]thiomorpholine](/img/structure/B4512828.png)
4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]thiomorpholine
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole and morpholine derivatives involves various chemical reactions, aiming to introduce or modify functional groups to achieve the desired compound. For instance, the synthesis and characterization of related compounds, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been reported. These processes typically involve steps like refluxing, nucleophilic addition, and cyclization, confirmed by techniques like NMR, IR, and mass spectral studies, and in some cases, by single crystal X-ray diffraction (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of thiadiazole and morpholine derivatives, including their crystal structures, has been extensively studied. For example, the crystal structure of related compounds reveals details about the orientation of rings and substituents, intermolecular interactions, and the overall molecular conformation. These structures often exhibit specific conformations, such as screw-boat for the thiadiazole ring and specific dihedral angles between substituents, contributing to their chemical properties and reactivity (Nada Kheira Sebbar et al., 2016).
Chemical Reactions and Properties
Thiadiazole and morpholine compounds participate in various chemical reactions, which can alter their chemical properties significantly. For example, they can undergo nucleophilic substitution reactions, contributing to the synthesis of N-substituted derivatives. These reactions are crucial for modifying the compound's biological activity and solubility. The chemical properties of these compounds, such as reactivity towards nucleophiles or electrophiles, are influenced by the presence and position of substituents on the thiadiazole and morpholine rings (D. A. Androsov et al., 2007).
Physical Properties Analysis
The physical properties of "4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]thiomorpholine" and related compounds, such as solubility, melting point, and stability, are crucial for their practical application. These properties are often determined experimentally and can be influenced by molecular structure, intermolecular interactions, and the presence of functional groups. For instance, the crystal packing and intermolecular hydrogen bonding can affect the compound's solubility and melting point (I. Wawrzycka-Gorczyca et al., 2011).
Eigenschaften
IUPAC Name |
(4-phenylthiadiazol-5-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-13(16-6-8-18-9-7-16)12-11(14-15-19-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOWXBEZOAJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4512752.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(1-methyl-4-piperidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4512780.png)
![N-[3-(cyclohexyloxy)propyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4512783.png)

![2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4512791.png)
![1-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-phenyl-1H-indole](/img/structure/B4512798.png)



![1-acetyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4512816.png)
![ethyl 4-[(5-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4512819.png)
![5-(1,3-benzodioxol-5-yl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4512827.png)
![1-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-ethylpiperazine](/img/structure/B4512830.png)
![4-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4512836.png)